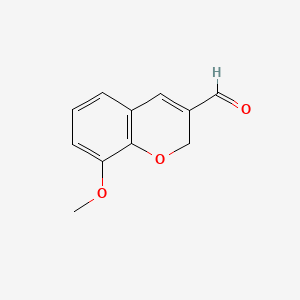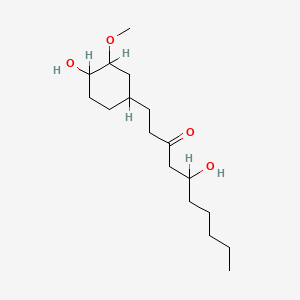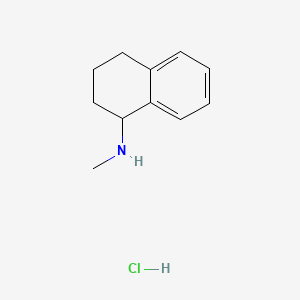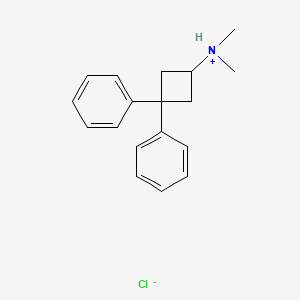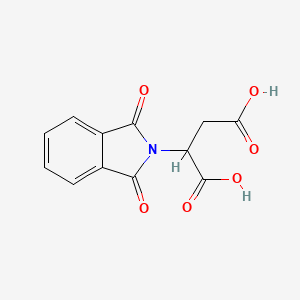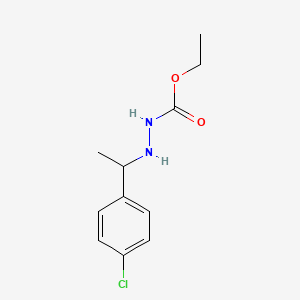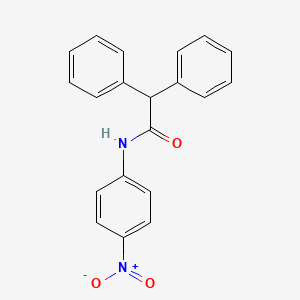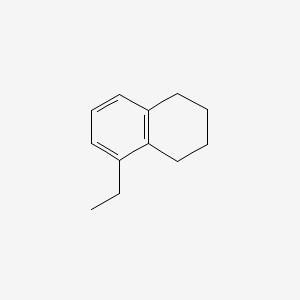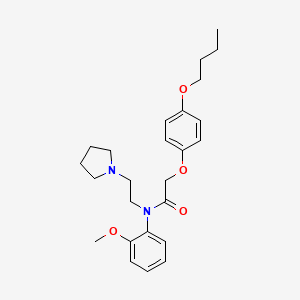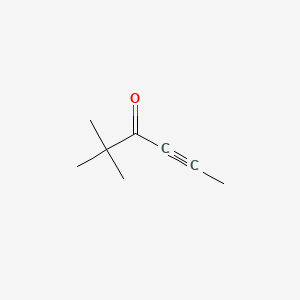
2,2-dimethylhex-4-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhex-4-yn-3-one is an organic compound with the molecular formula C8H12O. It is also known as 2,2-dimethyl-4-hexyne-3-one. This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. The compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylhex-4-yn-3-one can be synthesized through several methods. One common method involves the alkylation of acetylene with tert-butyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds as follows:
HC≡CH+(CH3)3CCl→(CH3)3C-C≡CH
The resulting product, tert-butylacetylene, is then subjected to oxidation using a suitable oxidizing agent such as potassium permanganate or ozone to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethylhex-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
科学的研究の応用
2,2-Dimethylhex-4-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethylhex-4-yn-3-one involves its interaction with various molecular targets and pathways. The triple bond and ketone functional group allow the compound to participate in a range of chemical reactions, including nucleophilic addition and oxidation-reduction processes. These interactions can lead to the formation of reactive intermediates and products that exert specific effects on biological systems or chemical processes.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-hexanone: Similar structure but lacks the triple bond.
2,2-Dimethyl-4-pentyn-3-one: Similar structure with a shorter carbon chain.
2,2-Dimethyl-5-hexyn-3-one: Similar structure with the triple bond at a different position.
Uniqueness
2,2-Dimethylhex-4-yn-3-one is unique due to the presence of both a triple bond and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research.
特性
CAS番号 |
71932-99-5 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
2,2-dimethylhex-4-yn-3-one |
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h1-4H3 |
InChIキー |
UDGLAQDRKQGIKX-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(C)(C)C |
正規SMILES |
CC#CC(=O)C(C)(C)C |
| 71932-99-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


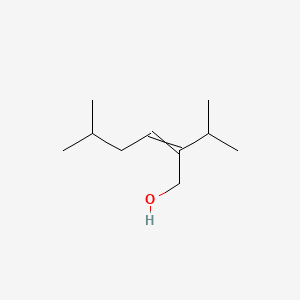
![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)

